molecular formula C18H22N4O4S B2836800 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 2034519-63-4

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2836800
CAS RN: 2034519-63-4
M. Wt: 390.46
InChI Key: ZCHUNMTYFUJVEU-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction Studies

Research on similar compounds, such as those involving specific receptor antagonists, highlights the importance of understanding molecular interactions at the receptor level. For example, studies on cannabinoid receptor antagonists provide insights into how these compounds interact with receptors, offering a foundation for developing new therapeutic agents that can target specific pathways in the body. These interactions are crucial for the design of drugs with targeted actions and minimal side effects, indicating potential applications in designing molecules that can modulate receptor activity for therapeutic purposes (Shim et al., 2002).

Photoluminescence Properties

The study of compounds with specific structural features, such as coordination polymers, reveals their photoluminescence properties. These properties are essential for applications in material science, such as the development of new materials with specific optical characteristics. For instance, compounds demonstrating strong blue fluorescence under UV light have potential applications in creating materials for optoelectronic devices (Liang-cai Yu et al., 2006).

Antibacterial Applications

The synthesis of novel compounds and their evaluation for antibacterial activity is a critical area of research. By studying how these compounds interact with bacterial cells, researchers can design new antibiotics to combat resistant bacterial strains. The development of benzo[f]chromene-2-carboxamide derivatives and their antibacterial effects against Gram-negative and Gram-positive bacteria exemplify this application, highlighting the potential for discovering new antimicrobial agents (Behjat Pouramiri et al., 2017).

Catalytic Activity in Chemical Syntheses

The multifaceted coordination of certain compounds with metals and their evaluation as catalysts in chemical reactions is another application. This research is fundamental in the field of catalysis, where these compounds can facilitate or enhance chemical reactions, making them more efficient and selective. Such studies are crucial for advancing synthetic methodologies in organic chemistry and material science (Arup Sinha et al., 2009).

properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2-oxo-1H-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c23-17(15-10-12-2-1-6-19-16(12)21-18(15)24)20-13-3-7-22(8-4-13)14-5-9-27(25,26)11-14/h1-2,6,10,13-14H,3-5,7-9,11H2,(H,20,23)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHUNMTYFUJVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=C(NC2=O)N=CC=C3)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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